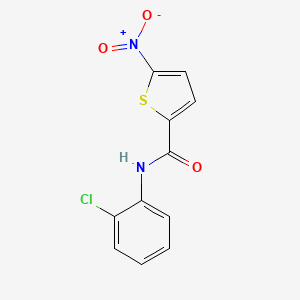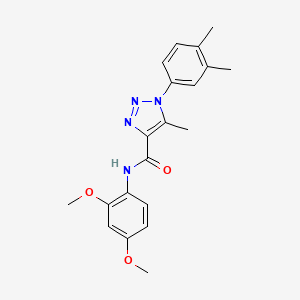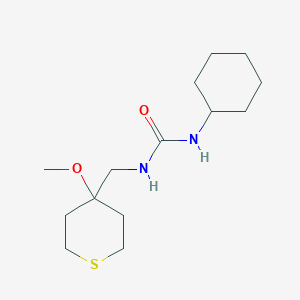![molecular formula C23H23N3O3 B2541341 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 896371-77-0](/img/structure/B2541341.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" is a complex molecule that may be related to various N-derivatives of acetamide compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of indole and pyridine moieties, which are common in the design of bioactive molecules, particularly in the search for new antiallergic agents .
Synthesis Analysis
The synthesis of related compounds involves several steps, including indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Subsequent amidification is carried out by condensation of the corresponding acids or their N-aryl(methyl) derivatives with amines, promoted by reagents such as 2-chloro-1-methylpyridinium iodide . These methods could potentially be adapted for the synthesis of the compound , with modifications to the starting materials and reaction conditions to account for the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4,6-dimethylpyrid-2-yl)acetamide derivatives, reveals that these molecules can be approximately planar, with intramolecular hydrogen bonding contributing to this planarity . The angles between the planes of the pyridyl and phenyl rings are also characterized, which could be relevant when analyzing the molecular structure of "N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" .
Chemical Reactions Analysis
The chemical reactions of related compounds, particularly their antiallergic properties, have been studied extensively. For instance, variations in the indole substituents and the length of the alkanoic chain have been shown to significantly affect the antiallergic potency of these molecules . Such analyses could provide insights into the reactivity and potential bioactivity of the compound , suggesting that modifications to its structure could be explored to enhance its desired properties.
Physical and Chemical Properties Analysis
X-ray powder diffraction has been used to characterize the physical properties of N-derivatives of acetamide compounds, which are potential pesticides . This technique provides information on the peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters, which are essential for understanding the crystalline nature of these compounds . Similar analytical methods could be employed to determine the physical and chemical properties of "N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide".
科学的研究の応用
Cannabinoid Receptor Ligands : A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating that certain derivatives, such as the fluorinated compound 8, exhibit potent and selective ligand activity for the CB2 cannabinoid receptor (Moldovan et al., 2017).
Anti-Mitotic Agents in Cancer Therapy : A research conducted by Moghadam and Amini (2018) focused on synthesizing a novel compound derived from indibulin and combretastatin scaffolds, known anti-mitotic agents. This compound showed promising cytotoxic activity against breast cancer cell lines, indicating potential applications in cancer therapy (Moghadam & Amini, 2018).
Progesterone Receptor Modulators : Fensome et al. (2008) explored the 3,3-dialkyl-5-aryloxindole series for progesterone receptor modulators, finding that structural changes in these compounds can switch between agonist and antagonist properties, indicating potential use in contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Antiallergic Agents : Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic compounds. One particular compound showed significant potency in inhibiting histamine release, suggesting its potential as an antiallergic agent (Menciu et al., 1999).
Cognition-Enhancing Agents : Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1) by Fujimaki et al. (1990) identified metabolites in human urine, indicating its extensive metabolism and potential application as a cognition-enhancing agent (Fujimaki et al., 1990).
Dopamine Receptor-Modulating Activity : Baures et al. (1994) designed and prepared mimics of a specific hydrogen-bonded structure in pyrrolidineacetamide derivatives, finding that these compounds enhanced the binding of dopamine D2 receptor agonist, suggesting their role in modulating dopamine receptors (Baures et al., 1994).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-13-8-9-17(10-14(13)2)26-12-16(11-20(26)27)25-23(29)22(28)21-15(3)24-19-7-5-4-6-18(19)21/h4-10,16,24H,11-12H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZNGRGDNKFUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)

![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)

![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)

